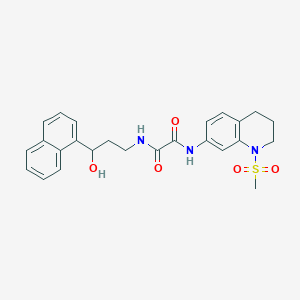

4-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-((1-异丙基哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, highlighting their role as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . Similarly, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides were synthesized and found to inhibit carbonic anhydrase isoforms and exhibit cytotoxic effects against breast cancer cell lines . Another study synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which showed cytotoxic activities and potential as carbonic anhydrase inhibitors . Additionally, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized using microwave irradiation, demonstrating potent inhibitory effects against carbonic anhydrase isoenzymes .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their bioactivity. For example, the presence of a phenylthiazol moiety in the structure of N-(4-phenylthiazol-2-yl)benzenesulfonamides contributes to their inhibitory activity against kynurenine 3-hydroxylase . The introduction of thiazol-2-ylamino groups in 4-(thiazol-2-ylamino)-benzenesulfonamides is associated with their carbonic anhydrase inhibitory activity . The structural characterization of novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives has also been performed, revealing their antitumor activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include the use of microwave irradiation, which has been shown to be an efficient method for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides . The reactions of 6-chloro-7-R-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides with 4-dimethylaminopyridine or Et(3)N and some arylsulfonamides have been used to synthesize aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine atoms can significantly enhance the selectivity of these compounds, as demonstrated by the selective cyclooxygenase-2 inhibitors synthesized in one study . The electronic properties of these compounds, such as those of 4-dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate, have been analyzed both experimentally and theoretically, providing insights into their antitumor activity .

科学研究应用

光降解和环境应用

对磺胺甲恶唑(一种相关的磺胺类药物)的光化学分解的研究揭示了磺胺类抗生素的环境归宿和光降解途径。这项研究对于了解磺胺类化合物在水环境中的环境影响和降解至关重要 (Zhou & Moore, 1994)。

碳酸酐酶抑制和抗癌应用

对含有各种部分的磺胺类药物的研究表明,它们对碳酸酐酶同工酶(包括肿瘤相关的同工酶)具有显着的抑制作用。这些发现表明在设计针对碳酸酐酶 IX 和 XII 的抗癌剂方面具有潜在应用,而碳酸酐酶 IX 和 XII 在某些癌症类型中过表达 (Alafeefy 等人,2015)。

属性

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S2/c1-16(2)21-12-9-17(10-13-21)15-20-28(25,26)19-7-5-18(6-8-19)22-11-3-4-14-27(22,23)24/h5-8,16-17,20H,3-4,9-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPBUSZSJHZVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)

![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)

![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)

![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)

![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2550082.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)